molecular formula C11H17ClO3 B13214257 Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13214257
M. Wt: 232.70 g/mol
InChI Key: BYNXMEHCICKOBH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₇ClO₃. It is known for its unique spirocyclic structure, which includes an oxaspiro ring system. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a chlorinated precursor with a methyl ester in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted spiro compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
  • 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-dioxolan-2-yl)

Uniqueness

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methyl ester group. This combination of functional groups and the spirocyclic structure gives it distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H17_{17}ClO3_3
  • Molecular Weight : 232.70 g/mol
  • CAS Number : 1697262-85-3

The compound features a spirocyclic framework characterized by a chlorine atom and two methyl groups attached to the oxaspiro structure, which is crucial for its reactivity and biological interactions .

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects primarily through:

  • Covalent Binding : The compound can form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activity or receptor function .
  • Enzyme Inhibition : Studies have shown that this compound may inhibit specific enzymes, which could lead to alterations in metabolic pathways relevant to various diseases .

Enzyme Modulation

The interaction of this compound with enzymes has been documented in several studies:

  • Inhibition Studies : The compound has been tested for its ability to inhibit enzymes involved in metabolic processes. For instance, it has shown potential in modulating the activity of enzymes linked to obesity and metabolic syndrome .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Obesity Research : In a study examining potential pharmacotherapeutics for obesity, this compound was identified as a candidate for further investigation due to its ability to influence energy balance mechanisms .
  • Cancer Therapeutics : Preliminary findings suggest that this compound may have applications in cancer treatment by affecting pathways associated with tumor growth and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate1561270-52-7C11_{11}H18_{18}O3_3Lacks chlorine substituent
Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate1693647-23-2C11_{11}H17_{17}ClO3_3Different methyl positioning
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate89879-01-6C11_{11}H17_{17}ClO3_3Similar structure but different methyl groups

This table illustrates how variations in substituents and structural configurations can influence the biological activity of related compounds .

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-7-5-4-6-10(8(7)2)11(12,15-10)9(13)14-3/h7-8H,4-6H2,1-3H3

InChI Key

BYNXMEHCICKOBH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1C)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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